1-Azido-3-fluoro-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-3-fluoro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3F4N3 It is a derivative of benzene, where the hydrogen atoms are substituted with azido, fluoro, and trifluoromethyl groups
Vorbereitungsmethoden
The synthesis of 1-Azido-3-fluoro-5-(trifluoromethyl)benzene typically involves the introduction of the azido group to a fluorinated benzene derivative. One common method is the nucleophilic substitution reaction, where a suitable precursor such as 1-fluoro-3,5-bis(trifluoromethyl)benzene is treated with sodium azide (NaN3) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Analyse Chemischer Reaktionen
1-Azido-3-fluoro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form 1,2,3-triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cycloaddition reaction with alkynes yields triazole derivatives, which are valuable in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
1-Azido-3-fluoro-5-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique electronic properties make it useful in the design of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: The azido group is a versatile functional group in drug discovery, enabling the synthesis of bioactive molecules through click chemistry.
Wirkmechanismus
The mechanism of action of 1-Azido-3-fluoro-5-(trifluoromethyl)benzene largely depends on the specific chemical reactions it undergoes. In click chemistry, the azido group reacts with alkynes to form triazoles through a concerted cycloaddition mechanism. This reaction is catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state .
Vergleich Mit ähnlichen Verbindungen
1-Azido-3-fluoro-5-(trifluoromethyl)benzene can be compared with other azido-substituted benzene derivatives, such as:
1-Azido-4-fluorobenzene: Similar in structure but lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
1-Azido-3,5-bis(trifluoromethyl)benzene: Contains an additional trifluoromethyl group, which further enhances its electron-withdrawing effects and alters its reactivity.
The presence of both fluoro and trifluoromethyl groups in this compound makes it unique, providing a balance of electronic effects that can be fine-tuned for specific applications .
Eigenschaften
Molekularformel |
C7H3F4N3 |
---|---|
Molekulargewicht |
205.11 g/mol |
IUPAC-Name |
1-azido-3-fluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F4N3/c8-5-1-4(7(9,10)11)2-6(3-5)13-14-12/h1-3H |
InChI-Schlüssel |
MKITZBMLKZRFJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1N=[N+]=[N-])F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.